

Tinengotinib (TT-00420): Application Notes for Cancer Drug Discovery

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Compound of Interest

Compound Name: **TAN 420C**
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Introduction

Tinengotinib (also known as TT-00420) is a novel, orally bioavailable, multi-kinase inhibitor demonstrating significant potential in the landscape of cancer drug discovery, particularly for aggressive and difficult-to-treat malignancies such as triple-negative breast cancer (TNBC).^[1] ^[2]^[3]^[4] Its mechanism of action involves the simultaneous targeting of several key signaling pathways implicated in tumor growth, proliferation, angiogenesis, and immune evasion.^[5] This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in utilizing Tinengotinib as a tool for preclinical and translational cancer research.

Mechanism of Action

Tinengotinib exerts its anti-cancer effects by potently inhibiting a specific spectrum of kinases. The primary mechanism is the inhibition of Aurora A and Aurora B kinases, which are crucial for cell cycle regulation and mitosis. In addition to its effects on cell division, Tinengotinib targets other critical pathways involved in tumor progression and survival by inhibiting Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R). This multi-targeted approach suggests a broad therapeutic potential and a strategy to overcome resistance mechanisms that can develop with single-target agents.

Data Presentation

Biochemical Activity of Tinengotinib (TT-00420)

Target Kinase	IC50 (nM)
Aurora A	1.2
Aurora B	3.3
FGFR1	Potent Inhibition
FGFR2	Potent Inhibition
FGFR3	Potent Inhibition
VEGFRs	Potent Inhibition
JAK1	Potent Inhibition
JAK2	Potent Inhibition
CSF1R	Potent Inhibition

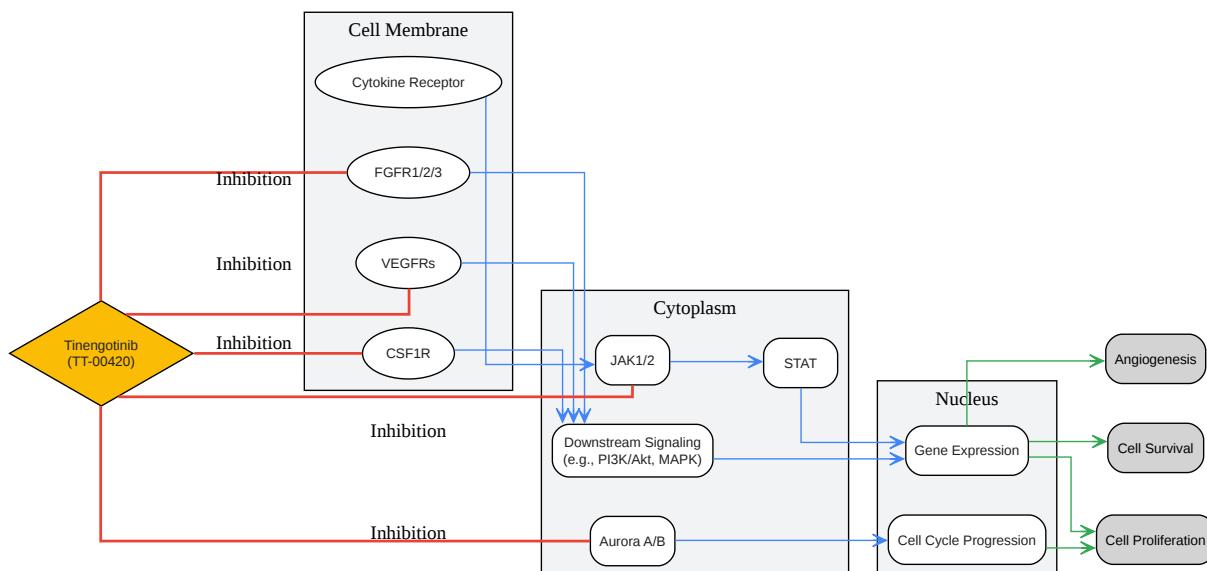
Note: "Potent Inhibition" indicates strong inhibitory activity as reported in biochemical assays, though specific IC50 values for these kinases were not consistently available in the reviewed literature.

In Vitro Cellular Activity of Tinengotinib in TNBC Cell Lines

TNBC Subtype	Cell Line	IC50 (nmol/L) after 72 hours
BL1	HCC1806	Value not specified
BL2	HCC70	Value not specified
M	MDA-MB-231	Value not specified
MSL	Hs578T	Value not specified
LAR	CAL-120	Value not specified
UNS	MDA-MB-468	Value not specified

Note: While specific IC₅₀ values for each cell line were presented in a heatmap in the source material, the exact numerical values were not provided in the text. The study did confirm that Tinengotinib specifically inhibited proliferation across all subtypes of TNBC in vitro.

Signaling Pathway



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Caption: Mechanism of action of Tinengotinib (TT-00420).

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a generalized method for assessing the effect of Tinengotinib on cancer cell viability.

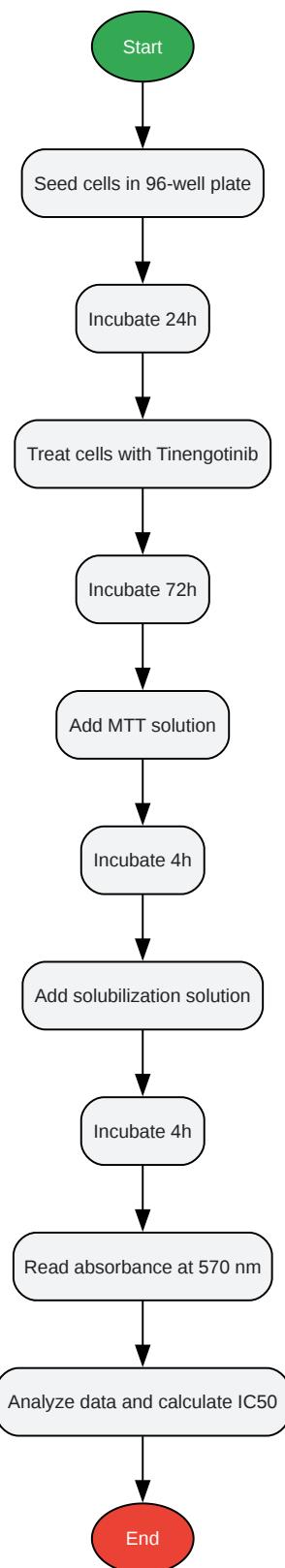
Materials:

- Cancer cell line of interest (e.g., HCC1806 for TNBC)
- Complete cell culture medium
- Tinengotinib (TT-00420)
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of Tinengotinib in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing various concentrations of Tinengotinib. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

- Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours for TNBC cells).
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: After the incubation, add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.



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Caption: Workflow for the MTT cell viability assay.

In Vitro Aurora Kinase Assay

This protocol is a generalized method for assessing the inhibitory activity of Tinengotinib on Aurora kinases.

Materials:

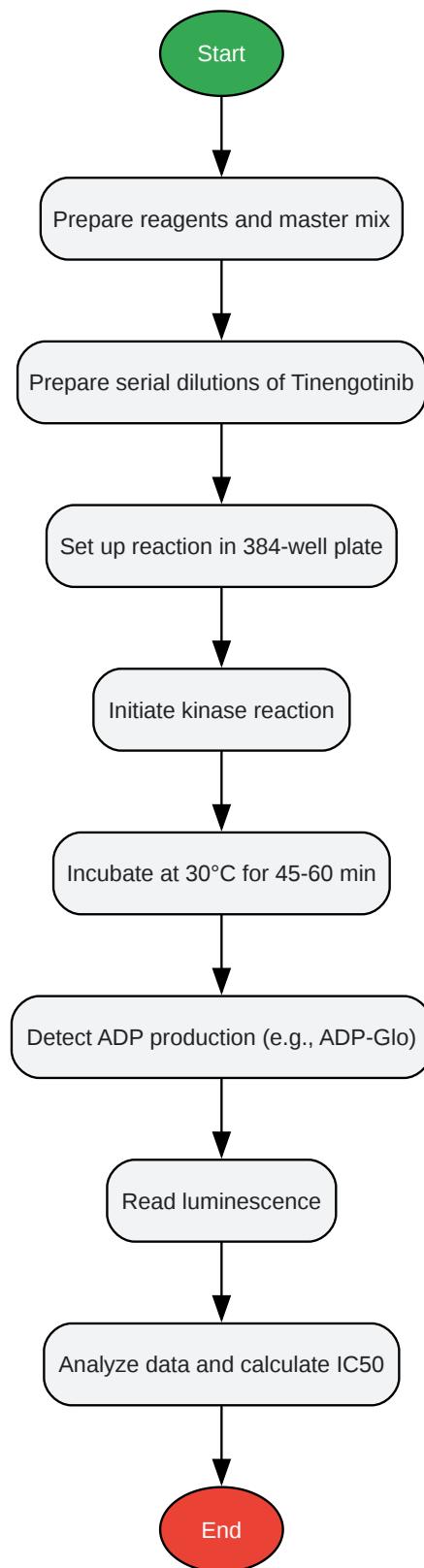
- Recombinant human Aurora A or Aurora B kinase
- Kinase assay buffer
- ATP
- Substrate (e.g., Kemptide)
- Tinengotinib (TT-00420)
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- White, opaque 384-well plates
- Luminometer

Procedure:

- Reagent Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.
- Compound Preparation: Prepare serial dilutions of Tinengotinib in the kinase assay buffer.
- Reaction Setup: In a 384-well plate, add the test inhibitor dilutions. Add the diluted kinase to the "Positive Control" and "Test Inhibitor" wells. Add buffer to the "Blank" wells.
- Reaction Initiation: Initiate the kinase reaction by adding the master mix to all wells.
- Incubation: Incubate the plate at 30°C for 45-60 minutes.
- Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves

adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

- Luminescence Measurement: Read the luminescence signal using a microplate reader.
- Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Tinengotinib and determine the IC50 value.



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Caption: Workflow for an in vitro Aurora kinase assay.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of Tinengotinib.

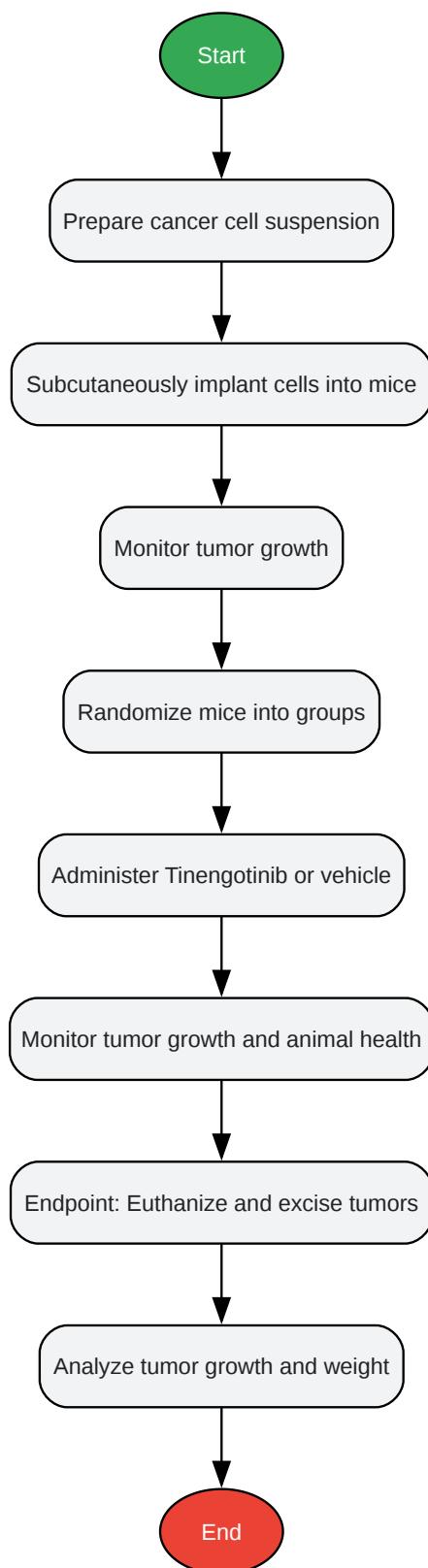
Materials:

- Immunocompromised mice (e.g., NOD-Scid)
- Cancer cell line of interest
- Matrigel (optional)
- Tinengotinib (TT-00420) formulated for oral administration
- Vehicle control
- Calipers
- Animal housing and care facilities

Procedure:

- Cell Preparation: Culture the selected cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 2-5 million cells per injection).
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Tinengotinib or vehicle control orally on a predetermined schedule.
- Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.

- Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
- Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of Tinengotinib.

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